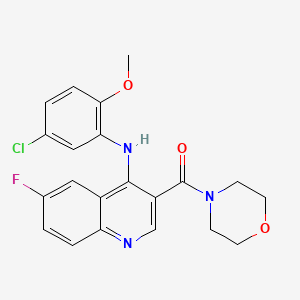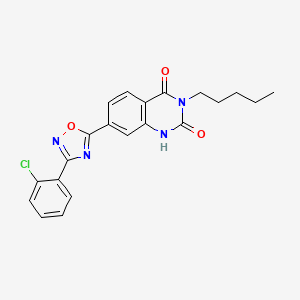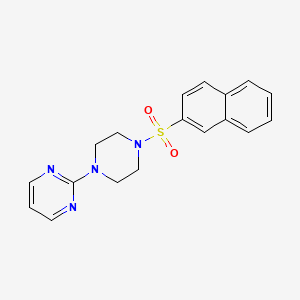![molecular formula C21H23N3O5 B2780280 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894023-11-1](/img/structure/B2780280.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a methoxyphenyl group, and a urea linkage. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the methoxyphenyl group could potentially participate in pi-pi stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the urea linkage could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar urea linkage and the nonpolar methoxyphenyl group could give the compound both polar and nonpolar properties .科学的研究の応用
Role in Orexin Receptor Mechanisms
The study on orexin (OX) receptors, which modulate feeding, arousal, stress, and drug abuse, suggests the potential of compounds acting on these receptors to treat binge eating and possibly other eating disorders with a compulsive component. The research demonstrated the effects of selective OX1R antagonists in reducing compulsive food intake in a binge eating model, indicating a major role of OX1R mechanisms in such disorders (Piccoli et al., 2012).
Synthesis and Reactivity
A study on the synthesis and reactivity of urea derivatives highlights the versatility of these compounds in forming various chemical structures, providing insights into their potential applications in creating novel molecules with specific functions (Peet, 1987).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of novel urea derivatives have demonstrated their potential in antimicrobial and anticancer applications. Research on novel imidazole ureas/carboxamides containing dioxaphospholanes showed antimicrobial properties (Rani et al., 2014). Additionally, the synthesis and characterization of unsymmetrical 1,3-disubstituted ureas revealed their enzyme inhibition and anticancer activities, indicating their potential as therapeutic agents (Mustafa et al., 2014).
Environmental Applications
Research on the degradation pathways of dibenzo-p-dioxin and dibenzofuran by Sphingomonas sp. strain RW1 identified key enzymes responsible for breaking down these pollutants, indicating the potential of urea derivatives in environmental bioremediation (Stupperich & Konle, 1993).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-27-16-6-4-5-15(10-16)24-12-14(9-20(24)25)23-21(26)22-11-17-13-28-18-7-2-3-8-19(18)29-17/h2-8,10,14,17H,9,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUCABHZXZVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2780201.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2780211.png)
![3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B2780212.png)
![5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2780214.png)
![N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2780216.png)
![3-(2-(thiophen-2-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2780217.png)

![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2780219.png)
